2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide
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Overview
Description
2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a methoxy group and a carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen triple helix structure in the body.
Biochemical Pathways
If it indeed inhibits collagen prolyl-4-hydroxylase, it could affect the collagen biosynthesis pathway . This could have downstream effects on the structure and integrity of various tissues in the body, as collagen is a major structural protein.
Result of Action
If it acts as an inhibitor of collagen prolyl-4-hydroxylase, it could potentially affect collagen synthesis . This could have various effects at the cellular level, possibly affecting cell adhesion, migration, and tissue integrity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable precursors such as 2-methoxypyridine.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Oxan-4-yl and Pyridin-3-yl Groups: These groups can be introduced through nucleophilic substitution reactions, where the pyridine ring is functionalized with the desired substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl-substituted pyridine, while reduction of the carboxamide group would yield an amine .
Scientific Research Applications
2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-methoxypyridine: A simpler analog with a methoxy group on the pyridine ring.
N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide: Lacks the methoxy group but retains the core structure.
Pyridine-3-carboxamide: The simplest analog, lacking both the methoxy and oxan-4-yl groups.
Uniqueness
2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide is unique due to the presence of both the methoxy and oxan-4-yl groups, which can confer specific chemical and biological properties . These substituents can influence the compound’s reactivity, binding affinity, and overall stability .
Properties
IUPAC Name |
2-methoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-18-15(5-3-9-20-18)17(22)21-16(13-6-10-24-11-7-13)14-4-2-8-19-12-14/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHFIBASFYPEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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